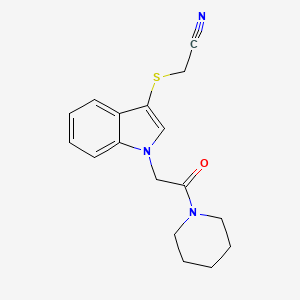

2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetonitrile, also known as IND-2 or N-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-2-(thiophen-2-yl)acetonitrile, is a novel small molecule compound that has been studied for its potential therapeutic applications. This compound has been synthesized by various methods and has shown promising results in scientific research.

Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis of α-Benzylthiobenzimidazoleacetonitriles : A study by Sadhu, Reddy, and Dubey (2016) details the synthesis of α-Benzylthiobenzimidazoleacetonitriles, involving a reaction sequence beginning with 2-((1H-benzimidazol-2-yl)thio)acetonitrile. The process includes condensation with aromatic aldehydes, reduction of the double bond with NaBH4, and further methylation steps. This synthesis route showcases the chemical versatility of related nitrile compounds in constructing complex molecular structures (Sadhu, Reddy, & Dubey, 2016).

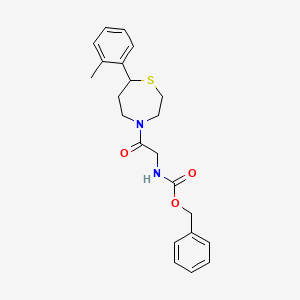

Ring Contraction of 2H-pyran-2-ones : Sil, Sharon, Maulik, and Ram (2004) reported the synthesis of 2-Oxo-5-(1-arylvinyl)-4-piperidin-1-yl-2,5-dihydrofuran-3-carbonitriles via ring contraction of 2H-pyran-2-ones. This process highlights the reactivity of 2-oxo compounds with nitromethane, leading to structurally unique α, β-unsaturated γ-butyrolactones (Sil, Sharon, Maulik, & Ram, 2004).

Microwave-Assisted Synthesis of Serotonin Receptor Antagonists : Mahesh, Perumal, and Pandi (2004) explored the microwave-assisted synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles, starting from 2-aminonicotinaldehyde and ethyl cyanoacetate. This study emphasizes the significance of 2-oxo compounds as intermediates in the synthesis of biologically active molecules (Mahesh, Perumal, & Pandi, 2004).

Biologically Active Compounds Synthesis

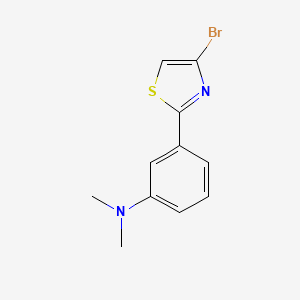

Synthesis of Anti-inflammatory and Anti-ulcer Thiazole Derivatives : Mohareb, Al-Omran, Abdelaziz, and Ibrahim (2017) synthesized new fused thiazole derivatives starting from 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile. These derivatives exhibited significant anti-inflammatory and anti-ulcer activities, showcasing the therapeutic potential of nitrile-based compounds (Mohareb, Al-Omran, Abdelaziz, & Ibrahim, 2017).

Synthesis of Novel Benzo[4,5]imidazo[1,2-a]pyridine Derivatives : Goli-Garmroodi, Omidi, Saeedi, Sarrafzadeh, Rafinejad, Mahdavi, Bardajee, Akbarzadeh, Firoozpour, Shafiee, and Foroumadi (2015) reported the synthesis of novel benzo[4,5]imidazo[1,2- a ]pyridine derivatives using 2-(1 H -benzo[ d ]imidazol-2-yl)acetonitrile, highlighting the compound's utility in synthesizing heterocyclic compounds with potential pharmaceutical applications (Goli-Garmroodi et al., 2015).

Synthesis of Mannich Bases with Anti-inflammatory and Antimicrobial Properties : Naik, Prasad, Narasimha, Rao, and Ravindranath (2013) synthesized novel Mannich bases bearing a pyrazolone moiety, starting with a compound structurally similar to the target molecule, showcasing its potential in generating compounds with bioactive properties (Naik, Prasad, Narasimha, Rao, & Ravindranath, 2013).

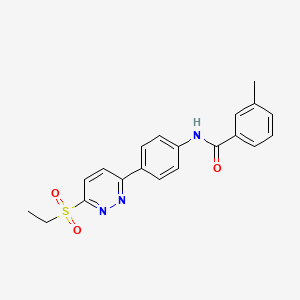

Synthesis of Antimicrobial and Antitumor Compounds : Multiple studies have focused on synthesizing and characterizing compounds with potential antimicrobial and antitumor properties, starting from nitrile-containing precursors. This illustrates the critical role of nitrile compounds in medicinal chemistry and drug development (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014); (Alam, Akhter, Husain, Marella, Tanwar, Ali, Hasan, Kumar, Haider, & Shaquiquzzaman, 2012).

properties

IUPAC Name |

2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3OS/c18-8-11-22-16-12-20(15-7-3-2-6-14(15)16)13-17(21)19-9-4-1-5-10-19/h2-3,6-7,12H,1,4-5,9-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHEXAQGYUOISPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,5-Bis(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-(5-bromofuran-2-yl)methanone](/img/structure/B2639465.png)

![4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2639466.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2639475.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2639478.png)

![N-(4-chlorobenzyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2639479.png)

![1-(4-Methoxyphenyl)-4-[(4-methylphenyl)thio]-6-oxo-3-pyridazinecarboxylic acid methyl ester](/img/structure/B2639482.png)

![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2639485.png)